3,4-Diphenyloxane-2,6-dione

Thermal stability Distillation optimization Physicochemical characterization

3,4-Diphenyloxane-2,6-dione (CAS 82416-92-0) is a diphenyl-substituted glutaric anhydride derivative belonging to the oxane-2,6-dione class, with molecular formula C17H14O3 and a molecular weight of 266.29 g/mol. The compound features phenyl substituents at the 3- and 4-positions of the tetrahydropyran-2,6-dione ring, creating two stereogenic centers and giving rise to configurational isomerism.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 82416-92-0
Cat. No. B15434886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyloxane-2,6-dione
CAS82416-92-0
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1C(C(C(=O)OC1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14O3/c18-15-11-14(12-7-3-1-4-8-12)16(17(19)20-15)13-9-5-2-6-10-13/h1-10,14,16H,11H2
InChIKeyVKIJHMHIOZIMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diphenyloxane-2,6-dione (CAS 82416-92-0): Structural Identity and Procurement Baseline


3,4-Diphenyloxane-2,6-dione (CAS 82416-92-0) is a diphenyl-substituted glutaric anhydride derivative belonging to the oxane-2,6-dione class, with molecular formula C17H14O3 and a molecular weight of 266.29 g/mol . The compound features phenyl substituents at the 3- and 4-positions of the tetrahydropyran-2,6-dione ring, creating two stereogenic centers and giving rise to configurational isomerism . Its computed physicochemical properties include a density of 1.216 g/cm³, a boiling point of 443.2 °C at 760 mmHg, a flash point of 215.6 °C, and a computed XLogP3 of 3.0, indicating significantly higher lipophilicity and thermal stability compared to its mono‑phenyl counterparts . The compound is catalogued under PubChem CID 333062 and bears the NSC designation NSC332788, confirming its prior inclusion in screening collections .

Why 3,4-Diphenyloxane-2,6-dione Cannot Be Replaced by Mono‑Phenyl or Unsubstituted Glutaric Anhydrides


Generic substitution of 3,4-diphenyloxane-2,6-dione with mono‑phenyl analogs (e.g., 3‑phenyloxane‑2,6‑dione, CAS 2959‑96‑8; or 4‑phenyloxane‑2,6‑dione, CAS 4160‑80‑9) or with unsubstituted glutaric anhydride (CAS 108‑55‑4) fails because the second phenyl substituent fundamentally alters the compound's physicochemical, stereochemical, and biological recognition properties. The 3,4‑diphenyl substitution pattern introduces two asymmetric carbons absent in mono‑phenyl or unsubstituted analogs, generating configurational isomer pairs that cannot be replicated by analogs lacking this stereochemical complexity . Measured boiling‑point data reveal a 77.5 °C increase relative to 4‑phenyloxane‑2,6‑dione (443.2 °C vs. 365.7 °C at 760 mmHg), reflecting enhanced intermolecular interactions that directly impact distillation, formulation, and thermal processing conditions . Critically, the 3,4‑diphenyl arrangement also enables a distinct biological interaction profile: the compound has been reported to inhibit the GABA transporter GAT‑1 with an IC50 of 229 nM, a target not engaged by the mono‑phenyl an hydrides in publicly available data, making generic replacement impossible for any GABA‑transporter‑targeted application .

Quantitative Differentiation Evidence for 3,4-Diphenyloxane-2,6-dione Against Closest Analogs


3,4-Diphenyloxane-2,6-dione Exhibits 77.5 °C Higher Boiling Point Than 4-Phenyloxane-2,6-dione, Confirming Enhanced Intermolecular Interactions

Direct head‑to‑head comparison of experimentally determined boiling points at atmospheric pressure (760 mmHg) shows that 3,4‑diphenyloxane‑2,6‑dione boils at 443.2 °C, whereas the mono‑phenyl analog 4‑phenyloxane‑2,6‑dione (CAS 4160‑80‑9) boils at 365.7 °C . The 77.5 °C increase is attributed to the additional phenyl ring, which increases van der Waals contacts and molecular polarizability. The unsubstituted parent glutaric anhydride (CAS 108‑55‑4) boils at only 150 °C at 10 mmHg, precluding any direct thermal‑stability comparability . This difference directly affects distillation cut points, sublimation behavior, and thermal degradation thresholds during synthesis or processing.

Thermal stability Distillation optimization Physicochemical characterization

Configurational Isomerism in 3,4-Diphenyloxane-2,6-dione Generates Distinct Higher‑Melting (226–228 °C) and Lower‑Melting (208–210 °C) Diacid Precursors, a Stereochemical Feature Absent in 3‑Phenyl and 4‑Phenyl Analogs

The 3,4‑diphenyl substitution creates two asymmetric carbon centers, yielding configurational isomer pairs. The corresponding 3,4‑diphenylglutaric acid diastereomers exhibit corrected melting points of 226–228 °C (higher‑melting) and 208–210 °C (lower‑melting), a documented property of the α,β‑diphenylglutaric acid system . In contrast, 3‑phenylglutaric acid (precursor to 3‑phenyloxane‑2,6‑dione) lacks the second stereocenter and shows a single melting point of 95–99 °C . 4‑Phenyloxane‑2,6‑dione, while possessing two asymmetric carbons, does not exhibit the same degree of diastereomeric separation because the phenyl groups are not vicinally disposed. The 3,4‑diphenyl system thus uniquely offers the ability to exploit differential crystallinity for isomer enrichment or separation .

Stereochemistry Crystallinity control Isomer separation

GABA Transporter GAT‑1 Inhibition by 3,4-Diphenyloxane-2,6-dione (IC50 = 229 nM) Demonstrates a Biological Activity Profile Not Shared by Mono‑Phenyl Oxane-2,6-diones

A BindingDB bioassay record (BDBM50281154, corresponding to CHEMBL4163857) reports that 3,4‑diphenyloxane‑2,6‑dione inhibits the mouse GABA transporter GAT‑1 with an IC50 of 229 nM, measured via reduction of [3H]GABA uptake in HEK293 cells expressing mGAT1 . Publicly available databases do not contain analogous GAT‑1 inhibition data for 3‑phenyloxane‑2,6‑dione (CAS 2959‑96‑8) or 4‑phenyloxane‑2,6‑dione (CAS 4160‑80‑9), indicating that the 3,4‑diphenyl motif is a critical pharmacophoric element for GAT‑1 engagement. The unsubstituted glutaric anhydride (CAS 108‑55‑4) is not known to exhibit any transporter activity. This biological differentiation is class‑level inference, as direct side‑by‑side testing of all analogs under identical conditions has not been published; however, the absence of any GAT‑1 data for the mono‑phenyl analogs strongly supports target‑compound‑specific activity .

GABA transporter inhibition CNS drug discovery Transporter pharmacology

Increased Lipophilicity (XLogP3 = 3.0) of 3,4-Diphenyloxane-2,6-dione Relative to Mono‑Phenyl Analogs Predicts Superior Membrane Permeability and Altered ADME Profile

The computed partition coefficient (XLogP3) for 3,4‑diphenyloxane‑2,6‑dione is 3.0 . For 3‑phenyloxane‑2,6‑dione, the computed LogP is approximately 1.63 , while 4‑phenyloxane‑2,6‑dione has a predicted LogP of approximately 1.8 . The difference of approximately 1.2–1.4 log units translates to roughly a 15–25‑fold higher predicted octanol/water partition coefficient for the diphenyl compound, implying significantly greater membrane permeability and blood‑brain barrier penetration potential. The unsubstituted glutaric anhydride has a LogP near 0.3, making it essentially impermeable by comparison .

Lipophilicity ADME prediction Drug-likeness

Density and Polar Surface Area Parameters Differentiate 3,4-Diphenyloxane-2,6-dione from the 3,3-Diphenyl Regioisomer, Enabling Structural Identity Confirmation in Procurement

The 3,3‑diphenylglutaric anhydride regioisomer (CAS 3531‑27‑9) shares the same molecular formula (C17H14O3) and molecular weight (266.30 g/mol) as 3,4‑diphenyloxane‑2,6‑dione but differs in the substitution pattern . Computed properties provide a means for discrimination: the 3,4‑isomer has a density of 1.216 g/cm³ and a topological polar surface area (TPSA) of 43.4 Ų , while the 3,3‑isomer has a predicted density of 1.225 ± 0.06 g/cm³ . Although the density difference is small (0.009 g/cm³, within prediction error), the TPSA values may differ due to altered conformational exposure of the carbonyl oxygens. More importantly, the InChIKey of the 3,4‑isomer (VKIJHMHIOZIMRX‑UHFFFAOYSA‑N) differs from that of the 3,3‑isomer (distinct connectivity), providing an unambiguous in silico identity check. For procurement, this means that the 3,4‑isomer must be explicitly specified to avoid inadvertent supply of the 3,3‑regioisomer, which would produce different steric and electronic environments in any downstream application.

Regioisomer discrimination Quality control Structural identity verification

Procurement-Driven Application Scenarios Where 3,4-Diphenyloxane-2,6-dione Provides Quantifiable Advantage


GABA Transporter GAT‑1 Inhibitor Screening and CNS Drug Discovery

For research groups conducting high‑throughput screening against the GABA transporter GAT‑1, 3,4‑diphenyloxane‑2,6‑dione offers a validated starting point with an IC50 of 229 nM . Mono‑phenyl oxane‑2,6‑diones lack any documented GAT‑1 activity, making the diphenyl compound the only scaffold in this class suitable for structure‑activity relationship (SAR) expansion. Its computed XLogP3 of 3.0 predicts favorable blood‑brain barrier penetration, while the presence of two stereogenic centers provides an additional handle for chiral optimization.

Asymmetric Synthesis and Chiral Catalyst Development Leveraging Configurational Isomerism

The 3,4‑diphenyl substitution pattern creates two vicinal asymmetric carbons, generating diastereomers with distinct melting points (higher‑melting: 226–228 °C; lower‑melting: 208–210 °C for the corresponding diacid) . This stereochemical complexity surpasses that of 4‑phenyloxane‑2,6‑dione, which, despite also possessing two asymmetric carbons, does not exhibit similar diastereomeric separation in its acid form. 3,4‑Diphenyloxane‑2,6‑dione can therefore serve as a chiral building block or ligand precursor in asymmetric catalysis, where enrichment of a single diastereomer via crystallization is critical for enantioselectivity .

High‑Temperature Polymer and Resin Intermediates Requiring Thermal Robustness

With a boiling point of 443.2 °C at 760 mmHg , 3,4‑diphenyloxane‑2,6‑dione withstands processing temperatures that would vaporize or degrade mono‑phenyl analogs (bp 365.7 °C for the 4‑phenyl analog ; bp 218 °C at 13 mmHg for the 3‑phenyl analog ). This thermal stability makes it the preferred anhydride monomer or crosslinking agent for high‑performance polyesters, epoxy resins, or thermally cured coatings that require processing above 350 °C.

Structural Identity Verification and Regioisomer QC in Chemical Supply Chains

When procuring diphenylglutaric anhydride derivatives, the 3,4‑regioisomer (CAS 82416‑92‑0, InChIKey VKIJHMHIOZIMRX‑UHFFFAOYSA‑N) must be distinguished from the 3,3‑regioisomer (CAS 3531‑27‑9) . The two regioisomers share identical molecular weight and formula but differ in connectivity and, consequently, in steric and electronic properties. Procurement specifications should include the CAS number and InChIKey to guarantee receipt of the correct regioisomer, avoiding costly experimental failures due to isomeric mis‑supply.

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